molecular formula C17H24Cl2N2O2 B1449861 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 1188264-23-4

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

Cat. No.: B1449861
CAS No.: 1188264-23-4
M. Wt: 359.3 g/mol
InChI Key: GRLQCOGBMIKUAX-UHFFFAOYSA-N
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Description

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry Spirocyclic compounds are known for their unique three-dimensional structures, which can interact with a variety of biological targets

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidases, which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can modulate neurotransmitter levels and influence neurological functions . Additionally, it interacts with proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms.

Cellular Effects

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has been observed to exert various effects on different cell types and cellular processes. In neuronal cells, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cell function . Furthermore, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . The binding of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride to these biomolecules can result in enzyme inhibition or activation, depending on the specific target and context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride have been shown to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and temperature . Long-term studies have demonstrated that prolonged exposure to tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on neurological function, potentially improving cognitive performance and reducing symptoms of neurodegenerative diseases . At high doses, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can exhibit toxic effects, leading to adverse outcomes such as cellular damage and organ dysfunction. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis, thereby affecting energy production and utilization . Additionally, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can modulate the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves multiple steps, including dianion alkylation and cyclization. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation to yield the target compound . The key steps in this synthesis include:

    Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to form the spirocyclic structure.

    Cyclization: The intermediate undergoes cyclization to form the spiro[indoline-3,4’-piperidine] core.

    Demethylation: The final step involves the removal of methyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process may also involve continuous flow chemistry techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as azides or nitriles.

Scientific Research Applications

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is being investigated for use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-piperidine]-1-carboxylate: Lacks the tert-butyl and chlorine substituents, which may affect its biological activity and chemical reactivity.

    Spiro[indoline-3,4’-piperidine]-1-carboxylate methyl ester: Contains a methyl ester group instead of the tert-butyl group, which can influence its solubility and stability.

Uniqueness

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is unique due to its specific substituents, which can enhance its biological activity and chemical stability. The presence of the tert-butyl group can increase the compound’s lipophilicity, while the chlorine atom can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2.ClH/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20;/h4-5,10,19H,6-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQCOGBMIKUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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